6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The chromen-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phenylacetic acid with salicylaldehyde, followed by cyclization and subsequent functional group modifications to introduce the amino and hydroxy groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the amino and hydroxy groups, which may affect its biological activity.
5-Hydroxy-2-phenyl-4H-chromen-4-one: Lacks the amino group, which may influence its interaction with biological targets.
Uniqueness
6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of both amino and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable it to participate in a wider range of chemical reactions and interact more effectively with biological macromolecules .
Properties
CAS No. |
92497-96-6 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
6-amino-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,18H,16H2 |
InChI Key |
YTQUFLYEUYMJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)N |
Origin of Product |
United States |
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